molecular formula C17H21N5O2 B7773877 6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one

6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one

Cat. No.: B7773877
M. Wt: 327.4 g/mol
InChI Key: MFEDYEGXYOKBFZ-UHFFFAOYSA-N
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Description

6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include alkylating agents, amines, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted purine derivatives.

Scientific Research Applications

6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives, such as:

  • 6-hydroxy-3-methyl-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one
  • 8-[(2-phenylethyl)amino]-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one

Uniqueness

What sets 6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-8-(2-phenylethylamino)-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-11(2)22-13-14(21(3)17(24)20-15(13)23)19-16(22)18-10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEDYEGXYOKBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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